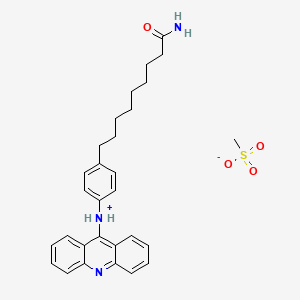

Naftidrofuryl citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Naftidrofuryl citrate is a vasodilator used primarily in the management of peripheral and cerebral vascular disorders. It is known for its ability to enhance cellular oxidative capacity and improve blood flow, making it effective in treating conditions such as intermittent claudication due to peripheral arterial disease . This compound acts as a selective antagonist of serotonin 5-HT2 receptors, which helps in blocking the vasoconstrictive effects of serotonin released from endothelial cells and platelets .

Métodos De Preparación

The preparation of naftidrofuryl citrate involves several synthetic routes and reaction conditions. One common method includes the use of furanmethylenediethyl malonate as a starting material, which is synthesized from furfural and malonic acid diethyl acetate . The process involves mild synthesis conditions, ensuring high purity and yield. Industrial production methods often optimize these conditions to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Naftidrofuryl citrate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of naftidrofuryl acid and other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its pharmacological properties.

The major products formed from these reactions include naftidrofuryl acid and diethylaminoethanol .

Aplicaciones Científicas De Investigación

Naftidrofuryl citrate has a wide range of scientific research applications:

Chemistry: It is used in studies related to vasodilators and their effects on blood flow and vascular health.

Biology: Research focuses on its role in cellular oxidative capacity and its impact on cellular metabolism.

Industry: It is used in the formulation of pharmaceutical products aimed at improving vascular health.

Mecanismo De Acción

Naftidrofuryl citrate exerts its effects by acting as a selective antagonist of serotonin 5-HT2 receptors. This action blocks the vasoconstrictive effects of serotonin, leading to vasodilation and improved blood flow . Additionally, it promotes the production of nitric oxide, a potent vasodilator, and inhibits platelet aggregation . These combined effects help in reducing vascular resistance and improving oxygen supply to tissues .

Comparación Con Compuestos Similares

Naftidrofuryl citrate is often compared with other vasodilators such as cilostazol, pentoxifylline, and inositol nicotinate. While all these compounds are used to treat peripheral arterial disease, this compound is unique in its selective antagonism of serotonin 5-HT2 receptors . This specific mechanism of action distinguishes it from other vasodilators, which may have different targets and pathways .

Similar Compounds

Cilostazol: A phosphodiesterase inhibitor that also promotes vasodilation.

Pentoxifylline: Improves blood flow by decreasing blood viscosity.

Inositol Nicotinate: A derivative of niacin that acts as a vasodilator.

This compound’s unique mechanism and broad range of applications make it a valuable compound in both clinical and research settings.

Propiedades

Número CAS |

85293-34-1 |

|---|---|

Fórmula molecular |

C30H41NO10 |

Peso molecular |

575.6 g/mol |

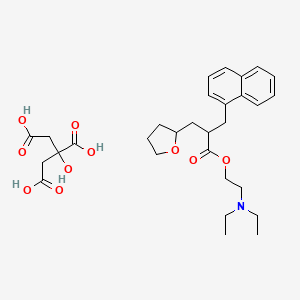

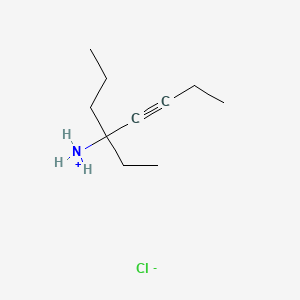

Nombre IUPAC |

2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C24H33NO3.C6H8O7/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clave InChI |

LKLQMEYKQKAQCX-UHFFFAOYSA-N |

SMILES canónico |

CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)